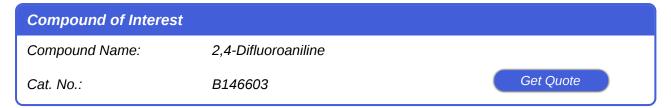


Thermochemical Profile of 2,4-Difluoroaniline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



For Immediate Release

This technical guide provides a comprehensive overview of the thermochemical properties of **2,4-difluoroaniline** (CAS No. 367-25-9), a key intermediate in the synthesis of pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource of quantitative data, detailed experimental methodologies, and relevant reaction pathways.

Core Thermochemical Data

The following tables summarize the key thermochemical and physicochemical properties of **2,4-difluoroaniline**. The data presented is a compilation of experimental and computationally derived values from established sources.

Table 1: Enthalpic and Gibbs Free Energy Data



Property	Value	Units	Source/Method
Standard Molar Enthalpy of Formation (gas, 298.15 K)	-312.01	kJ/mol	Joback Method[1][2]
Standard Molar Gibbs Free Energy of Formation (gas, 298.15 K)	-230.38	kJ/mol	Joback Method[1][2]
Standard Molar Enthalpy of Vaporization	52.10 ± 0.50	kJ/mol	NIST[1][2]
Standard Molar Enthalpy of Fusion	15.92	kJ/mol	Joback Method[1][2]

Table 2: Heat Capacity and Other Physicochemical Properties



Property	Value	Units	Temperature (K)	Source/Metho d
Ideal Gas Heat Capacity (Cp,gas)	166.45	J/mol·K	444.39	Joback Method[2]
174.91	J/mol·K	479.08	Joback Method[2]	
182.90	J/mol·K	513.77	Joback Method[2]	_
190.45	J/mol·K	548.47	Joback Method[2]	_
197.56	J/mol·K	583.16	Joback Method[2]	
204.25	J/mol·K	617.85	Joback Method[2]	_
210.54	J/mol·K	652.54	Joback Method[2]	
Ionization Energy	8.54	eV	-	NIST[1][2]
Normal Boiling Point	442.60	К	-	NIST[1][2]
Normal Melting Point	293.28	К	-	Joback Method[2]

Experimental Protocols

The experimental determination of the thermochemical data for fluoroanilines, including **2,4-difluoroaniline**, primarily involves rotating bomb combustion calorimetry and Calvet microcalorimetry.



Determination of Enthalpy of Formation: Rotating Bomb Combustion Calorimetry

The standard molar enthalpy of formation in the condensed phase is determined from the standard molar energy of combustion using rotating bomb combustion calorimetry.

Methodology:

- Sample Preparation: A known mass of 2,4-difluoroaniline is placed in a platinum crucible.
 For liquid samples like 2,4-difluoroaniline, encapsulation in polyethylene bags may be employed.
- Bomb Setup: The crucible is placed in a platinum-lined rotating bomb calorimeter. A known amount of water (typically around 10 cm³) is added to the bomb to ensure that the hydrofluoric acid formed during combustion is in aqueous solution.
- Combustion: The bomb is charged with high-purity oxygen to a pressure of approximately 3.04 MPa. The sample is then ignited using a cotton fuse. The rotation of the bomb ensures a complete and well-defined final state of the combustion products.
- Calorimeter Calibration: The energy equivalent of the calorimeter is determined by the combustion of a certified standard, such as benzoic acid.
- Data Analysis: The corrected temperature rise during the combustion of **2,4-difluoroaniline** is used to calculate the standard molar energy of combustion. The standard molar enthalpy of formation is then derived from this value using established thermochemical cycles.

Determination of Enthalpy of Sublimation/Vaporization: Calvet Microcalorimetry

The standard molar enthalpies of sublimation or vaporization are measured using a hightemperature Calvet microcalorimeter.

Methodology:

 Sample Preparation: A small, accurately weighed sample (typically a few milligrams) of 2,4difluoroaniline is placed in a thin glass capillary tube.



- Measurement: The sample, along with a blank reference capillary, is dropped from room temperature into the hot zone of the Calvet microcalorimeter. The heat flow is measured as the sample vaporizes or sublimes.
- Calibration: The calorimeter is calibrated by the Joule effect, where a known amount of electrical energy is dissipated through a heater in the calorimeter.
- Data Analysis: The enthalpy of sublimation or vaporization is calculated from the integrated heat flow signal, corrected for any baseline drift and calibrated using the electrical calibration data.

Computational Methodologies

A significant portion of the available thermochemical data for **2,4-difluoroaniline** is derived from computational methods.

Joback Method

The Joback method is a group contribution method used for the estimation of various thermophysical properties of pure components based on their molecular structure. It provides estimations for properties such as enthalpy of formation, Gibbs free energy of formation, heat capacity, and phase transition temperatures.

G3MP2B3 Composite Method

The G3MP2B3 method is a high-accuracy composite quantum chemical method used to calculate thermochemical data such as enthalpies of formation. This method combines results from several levels of theory and basis sets to achieve a high degree of accuracy.

Role in Synthesis: A Visualized Pathway

2,4-Difluoroaniline is a crucial building block in the synthesis of various high-value molecules. A notable example is its use in the production of the non-steroidal anti-inflammatory drug (NSAID) Diflunisal. The following diagram illustrates a synthetic pathway from **2,4-difluoroaniline** to Diflunisal.





Click to download full resolution via product page

Caption: Synthetic pathway of Diflunisal from **2,4-Difluoroaniline**.

This guide provides a foundational understanding of the thermochemical properties of **2,4-difluoroaniline**, essential for its application in research and development. The compiled data and outlined methodologies aim to support and accelerate advancements in fields reliant on this important chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Synthesis of Diflunisal Chempedia LookChem [lookchem.com]
- 2. nbinno.com [nbinno.com]
- To cite this document: BenchChem. [Thermochemical Profile of 2,4-Difluoroaniline: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b146603#thermochemical-data-for-2-4-difluoroaniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com